

Application Notes and Protocols: Investigating Cisplatin Sensitivity in Ovarian Cancer Using DCLRE1B siRNA

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Compound of Interest

Compound Name: *DCLRE1B Human Pre-designed siRNA Set A*

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These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) targeting the DNA cross-link repair 1B (DCLRE1B) gene to study and potentially modulate cisplatin sensitivity in ovarian cancer cell lines. The protocols outlined below are based on established methodologies and provide a framework for investigating the role of DCLRE1B in chemotherapy resistance.

Introduction to DCLRE1B and Cisplatin Resistance in Ovarian Cancer

Ovarian cancer is a leading cause of gynecological cancer-related mortality, with chemoresistance being a major obstacle to successful treatment. Cisplatin, a platinum-based chemotherapeutic agent, is a first-line treatment for ovarian cancer. Its efficacy is, however, often limited by the development of resistance. Cisplatin functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells.

DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease that plays a crucial role in DNA interstrand cross-link (ICL) repair.^{[1][2]} Elevated expression of DCLRE1B has been observed in some cancers and is associated with a poorer prognosis. In the context of cisplatin treatment, DCLRE1B-mediated DNA repair can counteract the cytotoxic effects of the drug, thereby

contributing to resistance. Consequently, targeting DCLRE1B with siRNA presents a promising strategy to potentially re-sensitize resistant ovarian cancer cells to cisplatin.

Recent studies have indicated a signaling pathway involving the lysine-specific demethylase 1B (KDM1B) and DCLRE1B in cisplatin-resistant ovarian cancer cells.[3][4] Knockdown of KDM1B has been shown to downregulate DCLRE1B expression, suggesting that DCLRE1B is a downstream target of KDM1B.[3] This pathway represents a key target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative effects of DCLRE1B siRNA on cisplatin sensitivity in the A2780cis cisplatin-resistant ovarian cancer cell line.

Treatment Group	Cisplatin Concentration (μ M)	Cell Viability (%)	Standard Deviation
Control siRNA (siCONT)	0	100	N/A
Control siRNA (siCONT)	10	~100	N/A
DCLRE1B siRNA (siDCLRE1B)	0	~100	N/A
siDCLRE1B + Cisplatin	10	Significantly Reduced	N/A

Table 1: Effect of DCLRE1B siRNA on Cell Viability of A2780cis cells in the presence of Cisplatin. Data is synthesized from findings indicating that combined treatment leads to a significant reduction in viability.[4]

Experimental Protocols

Protocol 1: DCLRE1B siRNA Transfection

This protocol describes the transient transfection of DCLRE1B siRNA into cisplatin-resistant ovarian cancer cells (e.g., A2780cis).

Materials:

- A2780cis ovarian cancer cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- DCLRE1B-targeting siRNA (siDCLRE1B) and non-targeting control siRNA (siCONT)
- Transfection reagent (e.g., DharmaFECT1)
- Opti-MEM or other serum-free medium
- 6-well plates
- Microcentrifuge tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed 2×10^5 A2780cis cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator until cells are 60-80% confluent.
- **Preparation of siRNA-Transfection Reagent Complex:**
 - **Solution A:** In a microcentrifuge tube, dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into 100 µl of serum-free medium.
 - **Solution B:** In a separate microcentrifuge tube, dilute the transfection reagent (e.g., 2-8 µl) into 100 µl of serum-free medium.
- **Complex Formation:** Add Solution A (siRNA) to Solution B (transfection reagent) and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.
- **Transfection:**
 - Wash the cells once with 2 ml of serum-free medium.

- Aspirate the medium and add the siRNA-transfection reagent complex dropwise to the cells.
- Add 800 µl of serum-free medium to each well for a final volume of 1 ml.
- Incubation: Incubate the cells with the transfection complex for 5-7 hours at 37°C in a 5% CO₂ incubator.
- Post-transfection: After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture. Alternatively, remove the transfection mixture and replace it with fresh complete growth medium.
- Gene Knockdown Assessment: After 24-72 hours post-transfection, assess the knockdown efficiency of DCLRE1B by Western blotting or qRT-PCR before proceeding with downstream assays.

Protocol 2: Cell Viability (MTT) Assay for Cisplatin Sensitivity

This protocol is for determining the effect of DCLRE1B knockdown on the sensitivity of ovarian cancer cells to cisplatin using a colorimetric MTT assay.

Materials:

- Transfected A2780cis cells (from Protocol 1)
- Complete growth medium
- Cisplatin stock solution
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- **Cell Seeding:** After 24 hours of transfection, trypsinize the cells and seed them into a 96-well plate at a density of 3×10^4 cells per well in 100 μ l of complete growth medium.[4] Incubate for 24 hours at 37°C.
- **Cisplatin Treatment:** Prepare serial dilutions of cisplatin in complete growth medium. Remove the medium from the wells and add 100 μ l of medium containing various concentrations of cisplatin (e.g., 0, 5, 10, 20, 40, 80 μ M).[5] A concentration of 10 μ M is often used to assess sensitization.[4] Include wells with untransfected cells and cells transfected with control siRNA as controls.
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4][5]
- **MTT Addition:** Add 15 μ l of MTT solution to each well and incubate for 4 hours at 37°C.[5]
- **Formazan Solubilization:** Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 μ l of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[6]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the cisplatin concentration to determine the IC₅₀ (the concentration of cisplatin that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by cisplatin treatment after DCLRE1B knockdown.

Materials:

- Transfected and cisplatin-treated A2780cis cells

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Preparation: Following DCLRE1B siRNA transfection and cisplatin treatment (as described in previous protocols), harvest both adherent and floating cells.
- Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of $1-5 \times 10^6$ cells/ml.
- Staining:
 - Transfer 100 μ l of the cell suspension ($1-5 \times 10^5$ cells) to a flow cytometry tube.
 - Add 5 μ l of Annexin V-FITC and 5 μ l of Propidium Iodide to the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ l of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
 - Live cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 4: Western Blot for DCLRE1B Protein Expression

This protocol is for verifying the knockdown of DCLRE1B protein expression in ovarian cancer cells.

Materials:

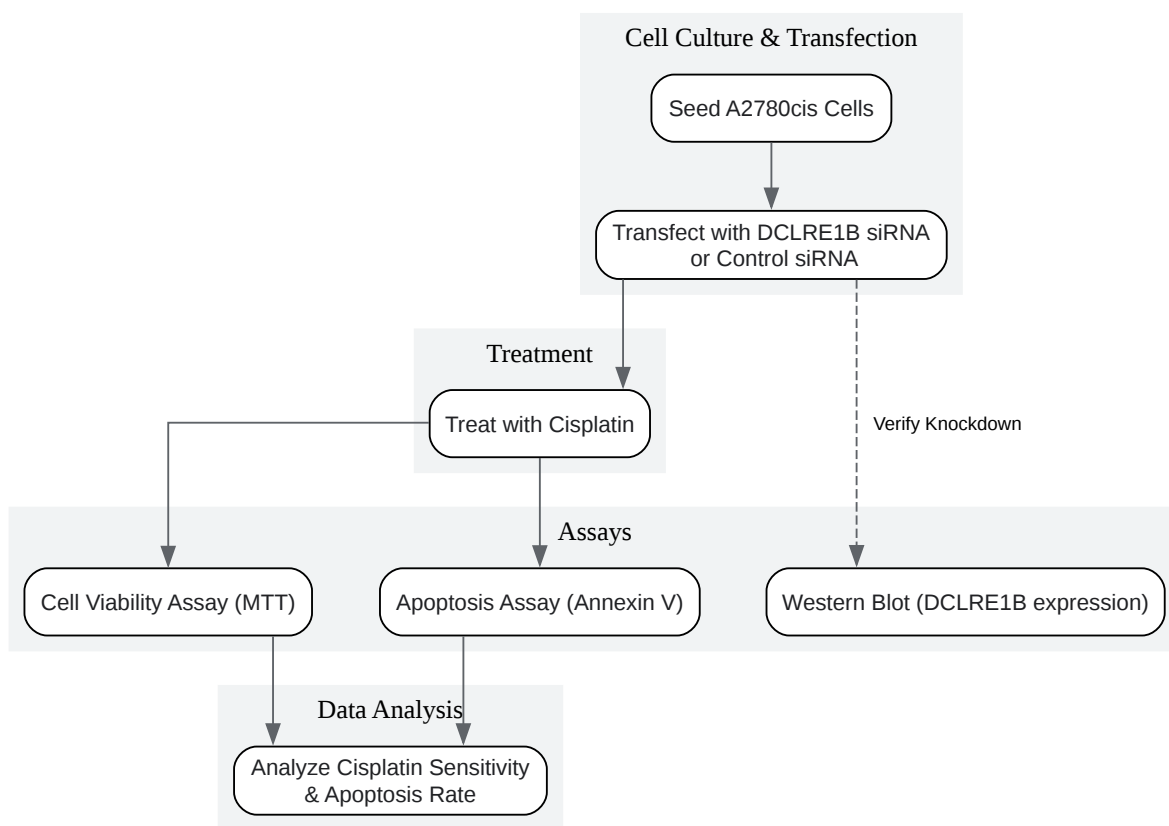
- Transfected A2780cis cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody against DCLRE1B
- Loading control primary antibody (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

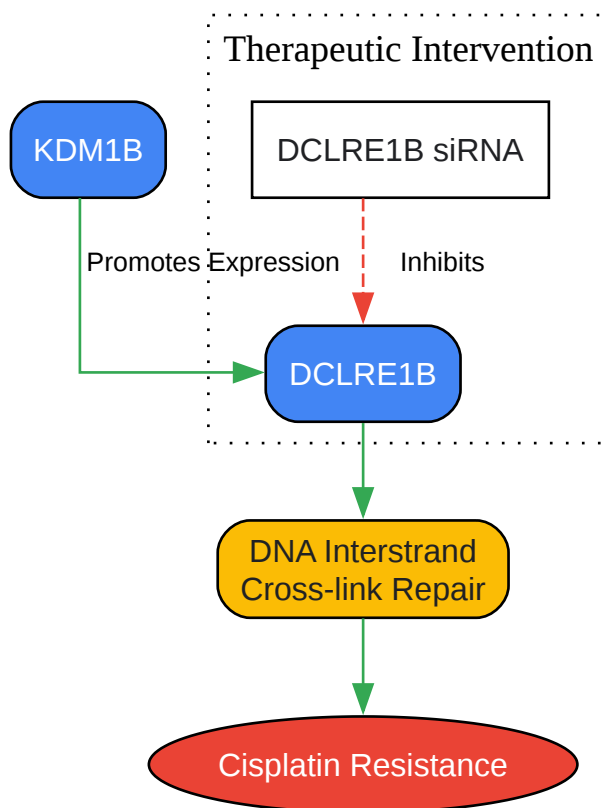
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against DCLRE1B (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 8.
- **Detection:** Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- **Analysis:** Analyze the band intensities to confirm the reduction in DCLRE1B protein levels in the siRNA-treated samples compared to the controls. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations



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Caption: Experimental workflow for studying DCLRE1B's role in cisplatin sensitivity.



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Caption: KDM1B-DCLRE1B signaling pathway in cisplatin resistance.

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